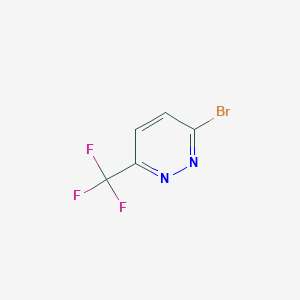

3-Bromo-6-(trifluoromethyl)pyridazine

Descripción

Historical Context and Evolution of Fluorinated Heterocycles in Organic Synthesis

The introduction of fluorine into heterocyclic compounds is a relatively recent development, with intensive research beginning after World War II. e-bookshelf.de Initially, the synthesis of fluorinated heterocycles was a niche area, but the unique properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—quickly garnered attention. rsc.orgresearchgate.net The development of new fluorinating agents and synthetic methodologies has further propelled the field forward. researchgate.netbeilstein-journals.org

The journey of fluorinated heterocycles in medicinal chemistry is particularly noteworthy. The introduction of 5-fluorouracil (B62378) in 1957 as an anticancer agent marked a significant milestone, demonstrating the potential of fluorination in drug design. nih.gov Today, it is estimated that approximately 20-25% of all pharmaceuticals contain at least one fluorine atom. rsc.orgnih.gov This underscores the profound impact that the strategic use of fluorine has had on the development of new therapeutic agents. mdpi.com

Strategic Importance of Pyridazine (B1198779) Scaffolds in Modern Chemical Research

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comresearchgate.netresearchgate.net Its derivatives exhibit a wide array of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. researchgate.netresearchgate.netscholarsresearchlibrary.com The pyridazine core's ability to act as a versatile building block, allowing for easy functionalization, has made it a favorite among synthetic chemists. researchgate.netresearchgate.net

Beyond pharmaceuticals, pyridazine-based compounds are crucial in agrochemicals, such as herbicides, and in the development of advanced materials like organic light-emitting diodes (OLEDs) and sensors due to their fluorescent properties. mdpi.comresearchgate.net The unique electronic nature of the pyridazine ring, characterized by its π-deficient system, contributes to its diverse applications. scholarsresearchlibrary.com This has led to a surge in research focused on synthesizing novel pyridazine derivatives with tailored properties. researchgate.netacs.org

Rationale for Investigating 3-Bromo-6-(trifluoromethyl)pyridazine as a Key Intermediate

Within the expanding family of fluorinated pyridazines, this compound has emerged as a particularly valuable building block. epa.govuni.luambeed.comascendexllc.com The presence of a bromine atom at the 3-position and a trifluoromethyl group at the 6-position provides two distinct reactive sites. The bromine atom is an excellent handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. organic-chemistry.org

The trifluoromethyl group, on the other hand, imparts desirable physicochemical properties to the final products, including increased metabolic stability and lipophilicity. researchgate.netacs.org This strategic combination of a versatile reactive site and a property-enhancing group makes this compound a highly sought-after intermediate for the synthesis of complex molecules with potential applications in drug discovery and materials science. organic-chemistry.orguzh.chchemrxiv.org The ability to selectively functionalize this molecule opens up a vast chemical space for exploration. organic-chemistry.orguzh.ch

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-2-1-3(10-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBUSZLXHSFLHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701287743 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-37-5 | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-(trifluoromethyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701287743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-(TRIFLUOROMETHYL)PYRIDAZINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 6 Trifluoromethyl Pyridazine and Its Precursors

Direct Construction of Pyridazine (B1198779) Ring Systems Incorporating Trifluoromethyl and Bromo Moieties

The direct formation of the pyridazine core with simultaneous incorporation of bromo and trifluoromethyl groups is a challenging yet efficient approach. Key methodologies include cycloaddition reactions and Diaza-Wittig reactions, which provide pathways to these complex heterocyclic structures.

Cycloaddition reactions, particularly the inverse electron-demand Diels-Alder (iEDDA) reaction, are powerful tools for constructing six-membered heterocyclic rings like pyridazines. organic-chemistry.orgresearchgate.net This approach involves the reaction of an electron-deficient diene with an electron-rich dienophile. organic-chemistry.org

A significant advancement in pyridazine synthesis is the Lewis acid-mediated inverse electron-demand Diels-Alder reaction between a 3-monosubstituted s-tetrazine, such as 3-bromotetrazine, and silyl enol ethers. organic-chemistry.orgnih.gov This method provides a highly efficient and regioselective route to functionalized 3-bromo-pyridazines under mild conditions. organic-chemistry.orguzh.ch

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Feature |

|---|---|---|---|---|

| 3-Bromotetrazine | Silyl Enol Ether | Boron Trifluoride (BF3) | 3-Bromo-pyridazine | High Regiocontrol |

The reaction between 3-bromotetrazine and silyl enol ethers demonstrates exceptional regiocontrol. organic-chemistry.orgnih.gov When 1-monosubstituted silyl enol ethers are used, exclusive regioselectivity is observed, leading to the formation of 3-bromo-4-aryl/alkyl-pyridazines. uzh.chacs.org The alternative isomer, a 3-bromo-5-aryl pyridazine, is not observed in these reactions. uzh.ch

The substrate scope of this transformation is broad, accommodating a variety of cyclic and acyclic silyl enol ethers. organic-chemistry.org Both electron-rich and electron-poor dienophiles are well-tolerated, highlighting the wide applicability of this synthetic method. organic-chemistry.org The reaction robustly produces a diverse range of 3-bromo-4-aryl pyridazines in good to excellent yields. uzh.ch The resulting 3-bromo-pyridazines can be further functionalized through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, to generate 3,4-disubstituted pyridazines with excellent control over the substitution pattern. organic-chemistry.orgnih.gov

| Silyl Enol Ether Substituent (R) | Product Yield | Regioselectivity |

|---|---|---|

| Phenyl | Good to Excellent | Exclusive |

| Cyclopentanone-derived | Good to Excellent | Exclusive |

| Various Aryl Groups | Good to Excellent | Exclusive |

| Various Alkyl Groups | Good to Excellent | Exclusive |

Lewis acids, such as boron trifluoride (BF₃), play a crucial role in catalyzing Diels-Alder reactions. wikipedia.org They function by binding to the dienophile, which traditionally was thought to lower its Lowest Unoccupied Molecular Orbital (LUMO) energy, thereby accelerating the reaction. wikipedia.orgmdpi.com However, more recent studies suggest that Lewis acids accelerate the reaction by reducing the Pauli repulsion between the diene and dienophile. nih.gov

In the synthesis of 3-bromo-pyridazines, boron trifluoride coordinates with the tetrazine, activating it for the cycloaddition. organic-chemistry.org The optimization of reaction parameters is critical for maximizing the yield. organic-chemistry.org Key parameters investigated include the choice of solvent, the concentration of the Lewis acid, and the reaction temperature. organic-chemistry.org The use of commercially available Lewis acids under mild conditions makes this method practical and scalable. uzh.ch

| Parameter | Condition | Effect on Yield |

|---|---|---|

| Lewis Acid | Boron Trifluoride (BF3) | Effective Mediation |

| Solvent | Various tested | Optimized for maximum yield |

| Temperature | Mild conditions | Optimized for maximum yield |

| Lewis Acid Concentration | Varied | Optimized for maximum yield |

The Lewis acid-mediated cycloaddition of 3-bromotetrazine and silyl enol ethers proceeds through a concerted, radical-free pathway. organic-chemistry.org The reaction is an inverse electron-demand Diels-Alder reaction, which is a type of [4+2] cycloaddition. wikipedia.org The mechanism involves the formation of a bicyclic intermediate, which is unstable and undergoes a retro-Diels-Alder reaction. This subsequent step involves the selective loss of a nitrogen molecule (N₂) to yield the stable aromatic pyridazine ring. organic-chemistry.org

The Diaza-Wittig reaction is another effective method for the construction of the pyridazine ring. nih.gov An organophosphorus-catalyzed version of this reaction has been developed for synthesizing substituted pyridazine derivatives bearing electron-withdrawing groups. rsc.orgrsc.org This catalytic reaction proceeds in good to excellent yields, starting from substrates containing a diazo functionality and utilizing a phospholene oxide as the catalyst. rsc.orgrsc.org

The catalytic cycle can be described in four main steps:

Reduction of the phospholene oxide to the corresponding phospholene using a silane reagent. rsc.org

Formation of a phosphazine intermediate from the reaction between the phospholene and a diazo derivative. rsc.org

Conversion of the phosphazine intermediate into an oxazaphosphetane intermediate. rsc.org

The final step leads to the desired pyridazine product and regeneration of the phospholene oxide catalyst. rsc.org

Optimal conditions for this catalytic Diaza-Wittig reaction were found to be the use of 10 mol% of the phospholene oxide catalyst with diphenylsilane as the reducing agent in toluene at 100°C for 16 hours. rsc.org This method represents a novel catalytic approach to synthesizing pyridazine heterocycles. rsc.org

Cycloaddition Reactions for Pyridazine Core Formation

Boron Trifluoride-Mediated Inverse Electron Demand Diels-Alder Reactions of 3-Bromotetrazine with Silyl Enol Ethers

Introduction of Trifluoromethyl Group onto Pyridazine or Pyridine (B92270) Scaffolds

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target compound and its precursors. This can be achieved through direct trifluoromethylation of the heterocyclic ring or by converting a trichloromethyl precursor.

Direct Trifluoromethylation Approaches

Direct C-H trifluoromethylation offers an atom-economical route to trifluoromethylated heterocycles. Various methods have been developed, each with its own specific activating agents and trifluoromethyl sources.

A significant challenge in the direct trifluoromethylation of pyridine and related heterocycles is controlling the regioselectivity. For pyridine derivatives, methods for 2- and 4-position-selective nucleophilic trifluoromethylations have been established. More recently, a method for the 3-position-selective C(sp²)–H trifluoromethylation of pyridine derivatives has been developed. This strategy involves the activation of the pyridine ring through a hydrosilylation reaction, followed by treatment with a nucleophilic CF3 source, such as a Togni reagent. The resulting hydrosilylated intermediates are then reacted to yield the 3-trifluoromethylated products in moderate to high yields with high regioselectivity. This nucleophilic activation strategy provides a valuable tool for introducing trifluoromethyl groups at specific positions on the pyridine ring, which can be a precursor to pyridazine systems.

Copper-catalyzed trifluoromethylation reactions are a powerful tool for introducing the CF3 group onto halogenated aromatic and heteroaromatic rings. These reactions often utilize a trifluoromethyl copper (CuCF3) species, which can be generated in situ from various precursors. This method is particularly relevant for the synthesis of 3-bromo-6-(trifluoromethyl)pyridazine from a dihalogenated pyridazine precursor. The CuCF3 reagent can participate in cross-coupling reactions with aryl and heteroaryl halides to form the corresponding trifluoromethylated products. The reaction conditions and the specific copper source can be tailored to achieve high yields and functional group compatibility. Both copper(I) and copper(II) salts have been employed in these transformations.

2,2,2-Trifluorodiazoethane (CF3CHN2) has emerged as a versatile reagent for the synthesis of trifluoromethylated heterocycles. This reagent can participate in a variety of cycloaddition reactions, acting as a trifluoromethyl-containing dipole. These reactions, including [2+1], [3+2], and [3+3] cycloadditions, provide access to a wide range of 5- and 6-membered trifluoromethyl-containing heterocycles. The versatility of 2,2,2-trifluorodiazoethane allows for the construction of complex heterocyclic frameworks with a readily incorporated trifluoromethyl group.

Fluorination of Trichloromethyl Precursors

An alternative to direct trifluoromethylation is the conversion of a trichloromethyl (-CCl3) group into a trifluoromethyl group. This two-step approach involves the initial introduction of the -CCl3 group, followed by a halogen exchange (halex) reaction. The first synthesis of an aromatic compound bearing a trifluoromethyl group utilized this strategy, where benzotrichloride was treated with antimony trifluoride. nih.gov This method has since been applied to the synthesis of trifluoromethylpyridines, which are structurally related to pyridazines. The process typically involves the chlorination of a methyl-substituted pyridine or pyridazine to form the trichloromethyl derivative, followed by fluorination using reagents such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). nih.gov This method is particularly useful for large-scale industrial synthesis.

Chlorine/Fluorine Exchange using Trichloromethylpyridine Analogs

A prevalent method for the synthesis of trifluoromethyl-substituted heterocycles involves the chlorine-fluorine exchange reaction on a corresponding trichloromethyl-substituted precursor. While direct experimental data for the pyridazine derivative is not extensively detailed in publicly available literature, the synthesis of analogous trifluoromethylpyridines from trichloromethylpyridines provides a well-established precedent. nih.gov This transformation is typically achieved by treating the trichloromethyl compound with a fluorinating agent, such as hydrogen fluoride (HF), often in the presence of a catalyst. google.com

The general reaction is as follows:

For the synthesis of the 6-(trifluoromethyl)pyridazine precursor, this would involve the fluorination of 6-(trichloromethyl)pyridazine. The reaction is typically carried out under liquid phase conditions. google.com Catalysts such as iron(II) chloride (FeCl2) or iron(II) fluoride (FeF2) can be employed to facilitate the exchange. google.com

Stepwise Liquid-Phase/Vapor-Phase Fluorination Strategies

Stepwise fluorination strategies, which may involve both liquid-phase and vapor-phase reactions, are also employed in the synthesis of trifluoromethylated heterocycles. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine involves the liquid-phase chlorination of a precursor to yield 2,3-dichloro-5-(trichloromethyl)pyridine, which is then subjected to vapor-phase fluorination. nih.gov This approach allows for controlled introduction of the fluorine atoms and can be adapted for the synthesis of 6-(trifluoromethyl)pyridazine from a suitable chlorinated precursor. The vapor-phase fluorination is typically carried out at elevated temperatures. nih.gov

Bromination Strategies for Pyridazine Rings

Once the 6-(trifluoromethyl)pyridazine precursor is obtained, the next critical step is the introduction of a bromine atom at the 3-position of the pyridazine ring. This is typically achieved through electrophilic aromatic substitution.

Chemoselective Bromination (e.g., using N-Bromosuccinimide) of Precursor Heterocycles

N-Bromosuccinimide (NBS) is a widely used reagent for the chemoselective bromination of various aromatic and heteroaromatic compounds. tcichemicals.comresearchgate.netresearchgate.net The reaction proceeds via an electrophilic substitution mechanism. In the context of 6-(trifluoromethyl)pyridazine, the trifluoromethyl group, being strongly electron-withdrawing, deactivates the pyridazine ring towards electrophilic attack. However, the nitrogen atoms in the pyridazine ring also influence the electron distribution and reactivity.

The regioselectivity of the bromination is a key consideration. The trifluoromethyl group is generally a meta-director in electrophilic aromatic substitution on benzene rings. libretexts.org However, in the pyridazine system, the position of bromination will be determined by the combined electronic effects of the -CF3 group and the two ring nitrogen atoms. Theoretical calculations and experimental evidence from similar heterocyclic systems suggest that the 3-position is a likely site for electrophilic attack. stackexchange.comnih.gov

A typical procedure would involve reacting 6-(trifluoromethyl)pyridazine with NBS in a suitable solvent, such as acetonitrile (B52724) or a chlorinated solvent. google.com The reaction may be carried out at room temperature or with gentle heating.

Regioselective Bromination Techniques on Analogous Heterocycles

Synthetic Routes to Key Intermediates and Analogs of this compound

The synthesis of structural analogs provides valuable structure-activity relationship (SAR) information in drug discovery and materials science. A key class of analogs for the target compound are the 3-bromo-substituted imidazo[1,2-b]pyridazines.

Synthesis of 3-Bromo-Substituted Imidazo[1,2-b]pyridazines

The synthesis of 3-bromo-substituted imidazo[1,2-b]pyridazines often starts from a readily available precursor, 3-bromo-6-chloroimidazo[1,2-b]pyridazine. researchgate.netnih.gov This intermediate can be prepared through the cyclization of a suitable aminopyridazine derivative. The formation of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone or a related two-carbon synthon. nih.gov

For instance, 3-amino-6-chloropyridazine can be reacted with a suitable reagent to form the fused imidazole ring, which is then brominated to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine. google.com This versatile intermediate can then undergo further functionalization at the 6-position. For example, the chlorine atom can be displaced by various nucleophiles, such as amines, to introduce a diverse range of substituents. researchgate.net

A general synthetic scheme for a C-6 aminated analog is presented below:

Table 1: Synthesis of C-6 Aminated 3-Bromoimidazo[1,2-b]pyridazines

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 3-Amino-6-chloropyridazine | 1. Reagent for imidazole ring formation2. Brominating agent (e.g., NBS) | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine |

| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Amine (R-NH2), Base (e.g., Cs2CO3), Solvent (e.g., DMSO), Heat | 3-Bromo-6-(alkylamino)imidazo[1,2-b]pyridazine |

This modular approach allows for the generation of a library of 3-bromo-substituted imidazo[1,2-b]pyridazine analogs for further investigation.

Preparation of 6-Trifluoromethyl-Substituted Pyridine Derivatives

The synthesis of trifluoromethylpyridine (TFMP) derivatives is crucial as they can serve as foundational materials for more complex heterocyclic systems. Since 1990, there has been a notable increase in the use of 6-trifluoromethyl-substituted pyridine derivatives in various applications nih.gov. There are three primary strategies for preparing TFMP derivatives nih.gov.

The first and most common method involves a chlorine/fluorine exchange reaction using a trichloromethylpyridine precursor nih.gov. This process is analogous to the first synthesis of an aromatic trifluoromethyl compound, where benzotrichloride was treated with antimony trifluoride nih.gov. For pyridines, this involves the chlorination and subsequent fluorination of picoline nih.gov. For instance, 2-chloro-5-(trichloromethyl)pyridine can be reacted with anhydrous hydrogen fluoride (HF) in the presence of a metal halide catalyst like ferric chloride (FeCl₃) to yield 2-chloro-5-(trifluoromethyl)pyridine google.com. This reaction is typically conducted at elevated temperatures (150°C to 250°C) and superatmospheric pressures google.com.

A second major strategy is the construction of the pyridine ring from a trifluoromethyl-containing building block through a cyclocondensation reaction nih.gov. Commonly used building blocks for this purpose include ethyl 4,4,4-trifluoro-3-oxobutanoate and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one nih.gov. These methods allow for the direct incorporation of the trifluoromethyl group into the pyridine ring during its formation nih.gov.

The third method involves the direct introduction of a trifluoromethyl group onto the pyridine ring nih.gov. This can be accomplished using a trifluoromethyl active species, such as trifluoromethyl copper, which can undergo substitution reactions with bromo- or iodopyridines nih.gov.

Table 1: General Methodologies for Trifluoromethylpyridine Synthesis

| Method | Precursor Type | Key Reagents | Description |

|---|---|---|---|

| Halogen Exchange | Trichloromethylpyridine | HF, Metal Halide Catalyst (e.g., FeCl₃) | Fluorination of a trichloromethyl group attached to the pyridine ring nih.govgoogle.com. |

| Cyclocondensation | Trifluoromethyl-containing building block (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate) | Varies | Construction of the pyridine ring using a precursor that already contains the CF₃ group nih.gov. |

| Direct Trifluoromethylation | Halogenated Pyridine (Bromo- or Iodo-) | Trifluoromethyl active species (e.g., CF₃-Cu) | Substitution of a halogen on the pyridine ring with a CF₃ group nih.gov. |

Synthesis of 4-(3-Trifluoromethylphenyl)pyridazine Scaffolds

The synthesis of pyridazine scaffolds bearing a trifluoromethylphenyl group is another important route toward complex, biologically active molecules. These scaffolds serve as key intermediates in the preparation of various derivatives. A documented method involves the transformation of a hydrazino group on the pyridazine ring to an amino group.

Specifically, 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine can be prepared from a 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine precursor prepchem.com. This conversion is achieved through a reduction reaction. The process involves shaking the hydrazino-pyridazine compound with a Raney nickel catalyst in a solution of ethanol and water under hydrogen pressure prepchem.com. The reaction proceeds over several hours, after which the catalyst is filtered off and the product is isolated and purified by crystallization prepchem.com. This method provides a direct way to introduce an amino group to the pyridazine core, which can be a useful handle for further synthetic modifications.

Table 2: Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine

| Starting Material | Catalyst | Reagents/Solvents | Conditions | Product |

|---|---|---|---|---|

| 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine | Raney nickel | Hydrogen, Ethanol, Water | 40 psi H₂, shaken for 18 hours | 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine prepchem.com |

Advanced Reactivity and Functionalization of 3 Bromo 6 Trifluoromethyl Pyridazine

Cross-Coupling Methodologies for Diversification

The presence of a bromine atom on the electron-deficient pyridazine (B1198779) ring makes 3-Bromo-6-(trifluoromethyl)pyridazine an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of diverse carbon and nitrogen-based substituents, enabling the synthesis of a wide array of complex molecules.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.govyoutube.com It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium complex. youtube.com This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast number of boronic acid coupling partners. nih.govnih.gov

While specific studies on the regioselectivity of Suzuki-Miyaura reactions on this compound are not extensively detailed in the provided literature, principles from related systems offer significant insight. In pyridazine and other nitrogen-containing heterocycles, the position of coupling is dictated by the electronic nature and steric environment of the carbon-halogen bonds. For polyhalogenated pyridines and pyrido[2,3-pyrimidines, Suzuki-Miyaura couplings have been shown to proceed with high regioselectivity. beilstein-journals.orgresearchgate.netsci-hub.se The reaction typically occurs at the most electron-deficient or sterically accessible position first. sci-hub.se

In the case of a di-substituted pyridazine, such as a hypothetical dibromo-trifluoromethyl-pyridazine, the presence of the strongly electron-withdrawing trifluoromethyl group at C-6 significantly influences the electron density of the ring. This would make the adjacent C-5 and the distal C-3 positions more electrophilic. In this compound, the only available coupling site is the bromine-bearing C-3 position. If the molecule were further substituted with another halogen, for example at C-4, a regioselective coupling would be anticipated. Studies on 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) showed a distinct order of substitution, highlighting the directing effects of substituents on the ring. beilstein-journals.org Similarly, research on 2,4,6-trihalogenopyrido[2,3-d]pyrimidines demonstrated a predictable regioselective arylation, with the C-4 position being the most reactive, followed by C-2, and then C-6. sci-hub.se This selectivity is attributed to the relative electrophilicity of the different carbon centers. sci-hub.se For this compound, any Suzuki-Miyaura reaction will exclusively functionalize the C-3 position.

The Suzuki-Miyaura reaction is highly versatile, accommodating a wide range of boronic acid and boronate ester coupling partners. nih.govmdpi.com This allows for the introduction of various aryl, heteroaryl, and even alkyl groups. While direct examples for this compound are limited, a study on the closely related 3-bromo-6-(thiophen-2-yl)pyridazine demonstrates the potential scope. nih.gov In this study, the substrate was successfully coupled with a variety of (hetero)arylboronic acids. nih.gov

The general conditions for such transformations often involve a palladium catalyst like Pd(PPh₃)₄, a base such as Na₂CO₃, and a solvent system like DME/ethanol. nih.gov The reaction's success with both electron-rich and electron-poor arylboronic acids, as well as various heteroarylboronic acids, underscores its broad applicability. nih.govmdpi.com

Below is a representative table illustrating the scope of Suzuki-Miyaura coupling partners with a related 3-bromopyridazine (B1282269) substrate, which suggests the potential for this compound.

Table 1: Representative Suzuki-Miyaura Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine with Various Boronic Acids This table is based on data for a structurally related compound to illustrate the potential scope.

| Entry | Boronic Acid Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-cyanophenylboronic acid | 3-(4-cyanophenyl)-6-(thiophen-2-yl)pyridazine | 28 |

| 2 | 4-nitrophenylboronic acid | 3-(4-nitrophenyl)-6-(thiophen-2-yl)pyridazine | 25 |

| 3 | Thiophen-2-boronic acid | 3-(thiophen-2-yl)-6-(thiophen-2-yl)pyridazine | 14 |

| 4 | Furan-2-boronic acid | 3-(furan-2-yl)-6-(thiophen-2-yl)pyridazine | 19 |

| 5 | 4-formylphenylboronic acid | 3-(4-formylphenyl)-6-(thiophen-2-yl)pyridazine | 21 |

Data sourced from a study on 3-bromo-6-(thiophen-2-yl)pyridazine. nih.gov

Sonogashira and Buchwald-Hartwig Coupling Reactions for Alkyne and Amine Introduction

Beyond C-C bond formation, the functionalization of this compound can be readily achieved to introduce alkyne and amine moieties using the Sonogashira and Buchwald-Hartwig reactions, respectively.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org Given the reactivity of aryl bromides in these couplings, this compound is an excellent candidate for introducing alkynyl groups at the C-3 position. libretexts.org This transformation is valuable for creating conjugated systems and precursors for more complex heterocyclic structures. wikipedia.orgresearchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a dominant method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. libretexts.org This methodology allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines and alkylamines, to generate 3-amino-6-(trifluoromethyl)pyridazine derivatives. organic-chemistry.orgchemspider.com

Strategies for C-N Amination of Halogenated Pyridazines

The direct introduction of a nitrogen substituent onto the pyridazine ring is a critical transformation for accessing compounds with significant biological activity. The Buchwald-Hartwig amination stands out as a primary strategy for this purpose. wikipedia.orgorganic-chemistry.org The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields and can be tailored to the specific amine and halide substrate. libretexts.orgnih.gov For instance, bulky biarylphosphine ligands like tBuBrettPhos have been shown to be effective in the amination of other challenging heterocyclic bromides. nih.gov

The general catalytic cycle for Buchwald-Hartwig amination is presented below, illustrating the pathway for the formation of the C-N bond.

Table 2: General Catalytic Cycle for Buchwald-Hartwig Amination

| Step | Description |

|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with the aryl halide (Ar-X), like this compound, to form a Pd(II) complex. |

| 2. Amine Coordination & Deprotonation | An amine (R₂NH) coordinates to the Pd(II) complex. A base then removes a proton from the coordinated amine to form a palladium amido complex. |

| 3. Reductive Elimination | The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond in the product (Ar-NR₂) and regenerating the Pd(0) catalyst. |

Based on established mechanisms of the Buchwald-Hartwig reaction. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions on Pyridazine Derivatives

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic and heteroaromatic systems. nih.govlibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. youtube.com This deficiency is significantly amplified in this compound by the potent electron-withdrawing trifluoromethyl group. Such strong activation makes the pyridazine ring highly susceptible to attack by nucleophiles. libretexts.org The electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, which is a key requirement for the reaction to proceed. libretexts.orgsemanticscholar.org

In pyridazine systems, nucleophilic attack is favored at the positions ortho and para to the ring nitrogens (C-3 and C-6). youtube.com In this compound, the bromine atom at the C-3 position serves as a good leaving group. Therefore, this compound is expected to readily undergo SNAr reactions with a variety of nucleophiles (e.g., alkoxides, thiolates, and amines) at the C-3 position to yield substituted 6-(trifluoromethyl)pyridazine derivatives. The strong electron-withdrawing nature of the CF₃ group at C-6 facilitates this substitution by stabilizing the anionic intermediate formed upon nucleophilic attack at C-3.

Influence of Electron-Withdrawing Groups (e.g., Trifluoromethyl) on SNAr Reactivity

The reactivity of aromatic systems in nucleophilic aromatic substitution (SNAr) is profoundly influenced by the electronic nature of their substituents. In the case of this compound, the pyridazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is significantly amplified by the presence of a strong electron-withdrawing trifluoromethyl (-CF3) group. nih.gov

The -CF3 group exerts a powerful inductive effect (-I), withdrawing electron density from the pyridazine ring. This withdrawal enhances the electrophilicity of the carbon atoms, particularly those ortho and para to the substituent, making the ring highly susceptible to attack by nucleophiles. The presence of such groups is crucial for stabilizing the negatively charged intermediate formed during the SNAr reaction, thereby lowering the activation energy of the substitution. wikipedia.orgrsc.org

Quantitative models have been developed to predict SNAr reactivity using computational descriptors like the Lowest Unoccupied Molecular Orbital (LUMO) energy and the molecular electrostatic potential (ESP) at the reaction center. rsc.orgchemrxiv.org For substrates like trifluoromethyl-substituted pyridines, a lower LUMO energy and a more positive ESP value at the carbon atom bearing the leaving group correlate with a faster reaction rate. The trifluoromethyl group contributes to a more positive ESP on the ring carbons, facilitating nucleophilic attack. rsc.orgchemrxiv.org The general reactivity trend for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, although this can vary depending on the specific substrate and reaction conditions. chemrxiv.orgnih.gov

Mechanistic Pathways of Nucleophilic Attack (e.g., Meisenheimer Complexes vs. Concerted Processes)

The accepted mechanism for SNAr reactions typically involves a two-step addition-elimination pathway. The first step is the rate-determining attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmdpi.com In this complex, the negative charge is delocalized across the ring and is particularly stabilized by electron-withdrawing groups like trifluoromethyl or nitro groups. wikipedia.org The second step is the rapid expulsion of the leaving group (in this case, bromide) to restore aromaticity.

However, the nature of the intermediate can vary. Depending on the substrate, nucleophile, and leaving group, the Meisenheimer complex can be a stable, observable species, a transient or "hidden" intermediate, or simply a transition state in a fully concerted mechanism. rsc.org A computational study on aza-SNAr mechanisms in nitrogen-containing heterocycles (azines) suggests that the reaction can exist on a mechanistic spectrum. rsc.org For highly activated systems with good leaving groups, the formation of the C-nucleophile bond and the breaking of the C-halogen bond may occur in a single, concerted step, avoiding a discrete intermediate. In other cases, the Meisenheimer complex exists as a very short-lived species, a "hidden intermediate," that does not represent a significant minimum on the reaction energy profile. rsc.org

Halogen Migration and Isomerization Pathways

Base-Catalyzed Aryl Halide Isomerization and Regioselective Substitution of 3-Bromopyridines

Recent studies have demonstrated that base-catalyzed isomerization of aryl halides can be a powerful tool for achieving unconventional regioselectivity in substitution reactions. nih.gov Specifically, 3-bromopyridines, which are typically readily available, can be isomerized to their less stable 4-bromo counterparts under basic conditions. nih.gov This tandem isomerization-substitution process allows for the selective formation of 4-substituted pyridine (B92270) derivatives from 3-bromo precursors. nih.gov

The mechanism involves the formation of a pyridyne intermediate, which is then intercepted by a nucleophile. nih.gov This strategy circumvents the often difficult synthesis of 4-halopyridines and provides a novel route to functionalized heterocycles. This approach highlights that the initial position of the halogen on the ring does not necessarily dictate the final position of substitution when isomerization pathways are accessible.

Pyridyne Intermediate Formation in Pyridine Isomerization

The isomerization of halopyridines under strong basic conditions proceeds through highly reactive hetaryne intermediates known as pyridynes. wikipedia.orgwikipedia.org In the case of a 3-bromopyridine, a strong base can abstract a proton from the C4 position, followed by the elimination of the bromide ion to form a 3,4-pyridyne intermediate. nih.govwikipedia.org This intermediate possesses a strained "triple bond" within the aromatic ring.

Pyridynes are potent electrophiles and react rapidly with available nucleophiles. nih.gov The addition of a nucleophile to the 3,4-pyridyne can occur at either C3 or C4. While this addition can sometimes be unselective, the presence of other substituents on the ring can direct the incoming nucleophile to a specific position, enabling regioselective functionalization. nih.gov The formation of pyridyne intermediates is a key mechanistic feature that explains the "halogen dance" and other rearrangement reactions observed in haloarene chemistry. nih.govchemistryviews.org

Reactivity of Trifluoromethyl Ketone Moieties in Related Systems

Electrophilic Nature of Carbonyl Carbon in Trifluoromethyl Ketones

To understand the electronic influence of the trifluoromethyl group, it is instructive to examine its effect on an adjacent functional group, such as a carbonyl. In trifluoromethyl ketones, the carbonyl carbon exhibits a significantly enhanced electrophilic character. libretexts.org This is a direct consequence of the potent inductive electron withdrawal by the three fluorine atoms of the -CF3 group.

This strong polarization of the carbon-oxygen double bond renders the carbonyl carbon highly electron-deficient and thus exceptionally susceptible to attack by nucleophiles. libretexts.org The synthesis of trifluoromethylated alcohols often proceeds via the nucleophilic addition of a trifluoromethyl anion equivalent to an aldehyde or ketone, a reaction that relies on the electrophilicity of the carbonyl carbon. semanticscholar.orgresearchgate.net Conversely, the high electrophilicity of trifluoromethyl ketones makes them valuable substrates in various chemical transformations.

Reduction Reactions and Hydration Concerns

The reduction of the bromo substituent in this compound to afford 3-(trifluoromethyl)pyridazine (B2525156) is a key transformation for accessing derivatives functionalized at other positions. This can be achieved through various methods, including catalytic hydrogenation and metal-hydride reduction. However, the presence of the electron-withdrawing trifluoromethyl group and the basic nitrogen atoms in the pyridazine ring can influence the reactivity and lead to potential side reactions, including hydration of the heterocyclic ring.

While specific literature on the reduction of this compound is limited, general principles of heterocyclic chemistry suggest that catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) would be a viable method for debromination. researchgate.net The choice of solvent and reaction conditions would be crucial to ensure chemoselectivity and prevent over-reduction or degradation of the starting material.

Metal hydrides such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are powerful reducing agents capable of reducing a wide range of functional groups. mdpi.comresearchgate.netnih.govnih.gov However, their application to this compound requires careful consideration. LiAlH₄ is a very strong reducing agent and might not only reduce the carbon-bromine bond but also potentially interact with the trifluoromethyl group or the pyridazine ring itself. nih.gov Sodium borohydride is a milder reagent and might offer better chemoselectivity for the debromination. nih.gov

A significant concern during the reduction of pyridazine derivatives is the potential for hydration of the electron-deficient ring. The π-deficient nature of the pyridazine core makes it susceptible to nucleophilic attack, and under certain reductive conditions, water or other nucleophilic species present in the reaction mixture could add to the ring, leading to the formation of undesired hydrated byproducts. The electron-withdrawing trifluoromethyl group further enhances this susceptibility. Careful control of the reaction environment, such as the use of anhydrous solvents and inert atmospheres, is therefore critical to minimize these hydration concerns.

The stability of the trifluoromethyl group is another important consideration during reduction reactions. While generally stable, harsh reductive conditions could potentially lead to defluorination or other transformations of the CF₃ group. nih.gov The choice of a mild and selective reducing agent is therefore paramount to preserve this important functional group.

Table 1: Potential Reduction Methods for this compound and Associated Considerations

| Reduction Method | Typical Reagents | Potential Advantages | Potential Challenges & Concerns |

| Catalytic Hydrogenation | H₂, Pd/C | High chemoselectivity for dehalogenation. | Potential for ring hydrogenation under harsh conditions. |

| Catalytic Transfer Hydrogenation | Formic acid, Hydrazine | Milder conditions compared to H₂ gas. mdpi.com | Compatibility of the hydrogen donor with the substrate needs to be evaluated. |

| Metal-Hydride Reduction | LiAlH₄, NaBH₄ | Powerful and versatile reducing agents. mdpi.comresearchgate.netnih.govnih.gov | LiAlH₄ may lack selectivity; potential for side reactions. NaBH₄ is milder but may have limited reactivity. Risk of ring hydration. |

Selective and Stepwise Functionalization Strategies of Pyridazine Scaffolds

The differential reactivity of the C-Br and C-CF₃ bonds, along with the possibility of C-H activation, allows for the selective and stepwise functionalization of the this compound scaffold. This strategic approach is crucial for the synthesis of polysubstituted pyridazines with defined substitution patterns.

One of the most powerful tools for the functionalization of halopyridazines is the use of palladium-catalyzed cross-coupling reactions. uni-muenchen.deresearchgate.netresearchgate.net The Suzuki-Miyaura coupling, for instance, allows for the formation of carbon-carbon bonds by reacting the bromo-pyridazine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups. uni-muenchen.deresearchgate.net Given the higher reactivity of the C-Br bond compared to the C-Cl bond in similar dihalopyridazines, it is expected that the bromine at the 3-position of this compound would be selectively displaced in such reactions.

Similarly, other cross-coupling reactions like the Stille, Sonogashira, and Heck reactions can be employed to introduce various substituents at the 3-position. uni-muenchen.deresearchgate.net The choice of the specific cross-coupling reaction depends on the desired substituent and the availability of the corresponding coupling partner.

Following the functionalization at the 3-position, the trifluoromethyl-substituted pyridazine can be subjected to further transformations. For instance, C-H activation/functionalization at other positions on the pyridazine ring can be explored. researchgate.netnih.gov Directed ortho-metalation, where a directing group guides the deprotonation and subsequent electrophilic quench at an adjacent position, is a powerful strategy for regioselective functionalization. harvard.edubaranlab.orgwikipedia.org While the trifluoromethyl group itself is not a classical directing group, the nitrogen atoms of the pyridazine ring can direct metalation. researchgate.netresearchgate.net

A stepwise approach, combining cross-coupling reactions with subsequent C-H functionalization, opens up a vast chemical space for the synthesis of highly decorated pyridazine derivatives. For example, a Suzuki-Miyaura coupling at the 3-position could be followed by a directed C-H functionalization at the 4- or 5-position, leading to trisubstituted pyridazines. The reactivity of the remaining C-H bonds would be influenced by the newly introduced substituent at the 3-position.

Table 2: Strategies for Stepwise Functionalization of Pyridazine Scaffolds

| Step | Reaction Type | Position | Reagents/Conditions | Outcome |

| 1 | Suzuki-Miyaura Coupling | 3 | Aryl/heteroaryl boronic acid, Pd catalyst, base | Introduction of an aryl or heteroaryl group at the 3-position. uni-muenchen.deresearchgate.net |

| 2 | Directed C-H Metalation | 4 or 5 | Strong base (e.g., LDA, TMP-bases), electrophile | Introduction of a functional group at a specific C-H position. researchgate.netresearchgate.netharvard.edu |

| 3 | Nucleophilic Aromatic Substitution | - | Nucleophile (e.g., amine, alkoxide) | Depending on the substrate and conditions, substitution of a leaving group can occur. researchgate.net |

| 4 | Radical C-H Functionalization | - | Radical initiator, radical precursor | Introduction of alkyl or other groups via a radical mechanism. researchgate.netnih.gov |

By strategically employing these advanced reactivity patterns, chemists can unlock the full potential of this compound as a key building block for the synthesis of novel and complex molecules with potential applications in various fields of science.

Mechanistic and Theoretical Investigations of 3 Bromo 6 Trifluoromethyl Pyridazine Reactivity

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the intricacies of molecular structure, reactivity, and electronic properties. Among the various methods, Density Functional Theory (DFT) has become a cornerstone for providing high-quality results with a favorable balance between accuracy and computational cost. aps.org These theoretical approaches allow for the detailed examination of molecules like 3-Bromo-6-(trifluoromethyl)pyridazine, offering insights that complement and guide experimental studies.

DFT calculations are quantum mechanical methods used to investigate the electronic structure of many-body systems. researchgate.net For this compound, DFT is employed to model a range of molecular properties, from its ground-state geometry to its reactivity and spectroscopic characteristics. The selection of an appropriate functional and basis set is crucial for obtaining reliable results; hybrid functionals such as B3LYP are commonly used for organic molecules, often paired with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p), which include polarization and diffuse functions to accurately describe electron distribution. nih.govacs.org

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, the pyridazine (B1198779) ring is largely planar, but the orientation of the trifluoromethyl (-CF3) group requires consideration. DFT calculations are used to perform a potential energy surface scan by rotating the C-C bond connecting the -CF3 group to the pyridazine ring to identify the most stable conformer.

The optimized geometric parameters, including bond lengths and angles, can be precisely calculated. These theoretical values are often in good agreement with experimental data obtained from techniques like X-ray crystallography for similar molecules. nih.gov The calculations confirm the planarity of the heterocyclic ring and establish the precise bond lengths and angles, which are influenced by the electronic effects of the bromine and trifluoromethyl substituents. acs.org

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C3-Br | 1.895 |

| C6-C(F3) | 1.510 | |

| C-F (avg.) | 1.345 | |

| N1-N2 | 1.338 | |

| C3-C4 | 1.390 | |

| Bond Angle (°) | N2-C3-Br | 117.5 |

| C5-C6-C(F3) | 121.0 | |

| N1-C6-C(F3) | 118.8 | |

| F-C-F (avg.) | 107.2 |

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the electron-withdrawing nature of both the trifluoromethyl group and the pyridazine ring is expected to lower the energies of both the HOMO and LUMO. DFT calculations show that the HOMO is primarily localized on the pyridazine ring and the bromine atom, while the LUMO is distributed across the π-system of the ring, with significant contribution from the carbon attached to the trifluoromethyl group. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify the electron distribution, revealing significant positive charges on the carbon atoms attached to the electronegative bromine and trifluoromethyl groups, highlighting them as potential sites for nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.58 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 5.63 |

DFT is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states (TS). The energy difference between the reactants and the transition state defines the activation energy barrier of the reaction. researchgate.net

A common reaction for this class of compounds is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile. Theoretical investigations can model this process, for instance, with an amine nucleophile. The calculations would identify a transition state corresponding to the formation of a Meisenheimer-like complex. By calculating the vibrational frequencies, one can confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 3: Calculated Relative Energies for a Hypothetical SNAr Reaction

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State (TS) | +22.5 |

| Products | -15.8 |

The response of a molecule to an external electric field is described by its dipole moment and (hyper)polarizabilities. These properties are crucial for understanding intermolecular interactions and for designing materials with specific nonlinear optical (NLO) properties. mdpi.com DFT calculations can reliably predict these parameters.

Table 4: Calculated Dipole Moment and NLO Properties

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.85 Debye |

| Average Polarizability (α) | 85.4 x 10-24 esu |

| First Hyperpolarizability (βtot) | 1.77 x 10-30 esu |

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), are fundamental for understanding the energetic stability of a compound. While experimental determination can be challenging, DFT calculations, in conjunction with appropriate isodesmic or atomization procedures, can provide reliable theoretical estimates. umsl.edu

By calculating the total electronic energy, zero-point vibrational energy, and thermal corrections, the enthalpy of the molecule can be determined. The gas-phase enthalpy of formation is then derived by referencing the calculated atomization energy against the experimentally known enthalpies of formation of the constituent atoms in their standard states. These calculations provide crucial data for thermodynamic modeling of reactions involving this compound.

Table 5: Calculated Thermochemical Properties at 298.15 K

| Property | Calculated Value |

|---|---|

| Zero-Point Energy | 52.8 kcal/mol |

| Enthalpy (H) | -1235.78 Hartree |

| Gas-Phase Enthalpy of Formation (ΔfH°) | -95.2 kcal/mol |

Compound Index

Molecular Dynamics and Simulation Studies for Conformational Space

While specific molecular dynamics (MD) simulations focused exclusively on the conformational space of isolated this compound are not extensively documented in the literature, the principles of its conformational behavior can be inferred from studies on related trifluoromethylated and substituted pyridazine systems. MD simulations are powerful computational tools used to understand the dynamic behavior of molecules, including bond rotations, ring flexibility, and intermolecular interactions over time.

For molecules like this compound, the primary conformational flexibility would arise from the rotation of the trifluoromethyl (-CF₃) group. Although often considered to be freely rotating, the energy barrier to this rotation and the preferred dihedral angles with respect to the pyridazine ring can be influenced by crystal packing forces or interactions within a protein binding site.

In broader studies of pyridazine derivatives designed as bioactive agents, MD simulations are frequently employed to assess the stability of ligand-protein complexes. For instance, simulations of 3,6-disubstituted pyridazine derivatives targeting the JNK1 pathway have been used to confirm the binding mode and stability of the ligand within the active site over nanosecond timescales. Similarly, MD simulations of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as herbicidal agents have helped to understand the key interactions, such as π–π stacking of the pyridazine ring with protein residues, that stabilize the bound conformation. These studies underscore the importance of the pyridazine core's orientation and the conformational preferences of its substituents in achieving biological activity.

In Silico Structure-Guided Optimization in Related Systems

In silico methods, particularly structure-guided design, have become indispensable in optimizing lead compounds containing the pyridazine scaffold. While this compound serves as a versatile building block, computational studies on its more complex derivatives highlight pathways for enhancing desired properties, such as potency and selectivity, for a biological target.

This approach typically involves:

Molecular Docking: Predicting the preferred orientation of a ligand when bound to a target protein.

Structure-Activity Relationship (SAR) Analysis: Identifying which chemical modifications lead to improved activity.

Design of New Analogs: Computationally designing new molecules with potentially enhanced properties before undertaking their chemical synthesis.

A notable example is the optimization of 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as phytoene desaturase inhibitors. wikipedia.org Starting with a lead compound, researchers used molecular docking to understand its binding mode. The analysis revealed that the pyridazine ring formed favorable π–π interactions within the active site. wikipedia.org This insight guided the design of new derivatives with modified substituents to improve hydrophobic and hydrogen-bonding interactions, ultimately leading to compounds with significantly higher herbicidal activity. wikipedia.org

Similarly, in the development of anticancer agents, pyridazine derivatives have been designed and optimized using in silico approaches. By identifying a pharmacophore model or docking compounds into a target enzyme's active site (like EGFR or CDK-2), researchers can rationally modify the pyridazine core and its substituents to enhance binding affinity. This strategy has been successfully applied to pyridazin-3-one derivatives and pyrazolo[3,4-c]pyridazine systems to improve their anticancer efficacy.

The table below illustrates findings from a representative in silico docking study on related pyridazine analogs, showing how computational scores can guide the selection of candidates for synthesis.

| Compound | Target | Docking Score (kcal/mol) | Key Interaction |

|---|---|---|---|

| Hydralazine Analog 4f | IP3 Receptor | -8.2 | Hydrogen bond with ARG269 |

| Hydralazine Analog 4h | IP3 Receptor | -8.5 | Hydrogen bond with ARG269, Pi-Alkyl with LYS508 |

| Pyridazine Derivative 9e | JNK1 | -9.1 | Hydrogen bond with MET111, Pi-Pi stacking |

| Pyrazolo-pyridazine 4 | EGFR | -7.5 | Hydrogen bond with MET793 |

Experimental Mechanistic Elucidation

Experimental studies are essential for validating theoretical predictions and providing concrete evidence for reaction mechanisms. For this compound, these investigations focus on reaction kinetics, the identification of transient intermediates, and the confirmation of reaction pathways.

Kinetic Studies of Reaction Rates and Intermediates

Kinetic studies measure how the rate of a chemical reaction is affected by factors such as concentration, temperature, and the nature of the reactants. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile.

The pyridazine ring is inherently electron-deficient, and this property is significantly amplified by the potent electron-withdrawing trifluoromethyl group. This electronic feature makes the carbon atom attached to the bromine highly electrophilic and thus susceptible to nucleophilic attack. Kinetic studies on analogous systems, such as 2-substituted N-methylpyridinium ions, show that such reactions often proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.

The rate of SNAr reactions on heteroaromatic rings is governed by several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Leaving Group Ability: The C-Br bond is relatively weak and bromide is a good leaving group, facilitating the substitution. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile, making the leaving group's ability less critical than in SN1 or SN2 reactions. However, for highly activated systems, the expulsion of the leaving group can become more significant.

Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation associated with the nucleophile, thereby increasing its reactivity.

In a study on the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, kinetic analysis revealed that the reaction rate was significantly influenced by the presence of a fluoride source, suggesting a complex mechanism beyond a simple bimolecular collision. Such studies provide insight into the transition state and the roles of various reagents in the reaction pathway.

Identification of Reaction Intermediates (e.g., Pyridyne, N-silyl enamine, Trifluoromethylated enamine)

The identification or trapping of short-lived reaction intermediates provides direct evidence for a proposed mechanism. For reactions involving this compound, several types of intermediates could be postulated depending on the reaction conditions.

Pyridyne: Under very strong basic conditions (e.g., NaNH₂), 3-halopyridines can undergo elimination to form a highly reactive "pyridyne" intermediate, analogous to benzyne. For example, the reaction of 3-bromopyridine with sodium amide has been shown to proceed through a 3,4-pyridyne intermediate, which is then trapped by a nucleophile. wikipedia.org Given the structure of this compound, the formation of a 4,5-pyridyne via elimination of HBr is theoretically possible, although the strong electron-withdrawing nature of the -CF₃ group would influence the regioselectivity of both the deprotonation and subsequent nucleophilic attack.

N-silyl enamine: In the context of C-H functionalization, pyridine (B92270) derivatives can be activated by hydrosilylation to form N-silyl enamine intermediates. These electron-rich enamines can then react with electrophiles. A strategy for the 3-position-selective trifluoromethylation of quinolines and pyridines involves their conversion to an N-silyl enamine, which then reacts with an electrophilic trifluoromethylating agent. chemrxiv.org A similar pathway could be envisioned for functionalizing the pyridazine ring.

Trifluoromethylated enamine: Following the attack of an electrophilic trifluoromethyl source on an enamine intermediate, a trifluoromethylated enamine or a related cationic species is formed. chemrxiv.org Subsequent loss of the silyl group and rearomatization would yield the final trifluoromethylated product. chemrxiv.org Mechanistic studies on these reactions have monitored the formation and consumption of such intermediates using NMR spectroscopy to confirm the reaction pathway. chemrxiv.org

Isotopic Labeling Studies for Pathway Confirmation

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for mechanistic pathways. By replacing an atom (e.g., ¹²C, ¹⁴N, ¹H) with one of its isotopes (e.g., ¹³C, ¹⁵N, ²H), chemists can determine which bonds are broken and formed in the rate-determining step of a reaction.

For SNAr reactions, Kinetic Isotope Effect (KIE) studies are particularly insightful. A significant ¹²C/¹³C KIE at the carbon atom undergoing substitution can help distinguish between a stepwise (addition-elimination) and a concerted mechanism. Recent studies on prototypical SNAr reactions have used sensitive NMR techniques to measure KIEs, providing evidence that many of these reactions, long thought to be stepwise, may in fact be concerted.

While specific isotopic labeling studies on this compound have not been reported, the methodology is well-established. For instance, to confirm a pyridyne mechanism, one could use a deuterated substrate and analyze the position of the deuterium in the product. To probe the mechanism of a nitrogen-based reaction, ¹⁵N-labeled nucleophiles or ¹⁵N-labeled pyridazine substrates could be employed. A recent study demonstrated a nitrogen isotope exchange on the pyridine ring itself using ¹⁵N-labeled ammonia, confirming a ring-opening and ring-closing pathway. nih.gov Such an experiment on this compound could provide unambiguous evidence for the involvement of specific nitrogen atoms in a reaction.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

The precise structure and purity of 3-Bromo-6-(trifluoromethyl)pyridazine are critical for its application in further chemical synthesis and material science. Spectroscopic methods offer non-destructive and highly informative means to confirm its identity and quality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) provides information on the number, type, and connectivity of hydrogen atoms within a molecule. For this compound, the aromatic protons on the pyridazine (B1198779) ring are of particular interest. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and trifluoromethyl substituents. A typical ¹H NMR spectrum would show distinct signals for the two non-equivalent aromatic protons. The expected chemical shift values and coupling constants provide a unique fingerprint for the compound.

¹H NMR Data for a related compound, 3-bromo-5-(trifluoromethyl)pyridine, shows signals in the aromatic region, which can be used as a reference for predicting the spectrum of this compound. sigmaaldrich.com

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | ~7.5 - 8.5 | Doublet | ~8-9 |

| Aromatic CH | ~7.5 - 8.5 | Doublet | ~8-9 |

This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed map of the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The carbon attached to the bromine atom is expected to be significantly deshielded, as is the carbon of the trifluoromethyl group, which will also exhibit coupling to the fluorine atoms (¹JCF). The quaternary carbons of the pyridazine ring will also have characteristic chemical shifts.

For a similar structure, 2-(4-(trifluoromethyl)phenyl)pyridine, the ¹³C NMR spectrum provides reference points for the chemical shifts of carbons attached to or near a trifluoromethyl group. rsc.org

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | ~140-150 |

| C-CF₃ | ~150-160 (quartet) |

| CF₃ | ~120 (quartet) |

| Aromatic CH | ~120-140 |

| Aromatic C (quaternary) | ~155-165 |

This table is predictive and based on typical values for similar structures. Actual experimental values may vary.

To gain deeper structural insights and unambiguously assign all proton and carbon signals, advanced NMR techniques are often utilized.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These 2D NMR experiments establish correlations between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds (HMBC). This is crucial for confirming the connectivity within the pyridazine ring and the positions of the substituents. For instance, an HMBC experiment would show a correlation between the protons on the pyridazine ring and the carbon of the trifluoromethyl group. ipb.pt

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, helping to trace the proton network within the molecule and confirm the relative positions of the aromatic protons. ipb.pt

¹⁹F NMR: Given the presence of a trifluoromethyl group, ¹⁹F NMR is a highly valuable technique. It provides a direct and sensitive way to observe the fluorine atoms. The trifluoromethyl group will typically appear as a singlet in the ¹⁹F NMR spectrum, and its chemical shift provides information about the electronic environment of the CF₃ group. mdpi.com For example, in related trifluoromethyl-containing compounds, the ¹⁹F NMR signal for the CF₃ group is often observed as a singlet. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of a molecule, providing information about the functional groups present.

FT-IR spectroscopy is a rapid and powerful tool for identifying characteristic functional groups. The spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the pyridazine ring and the C-F and C-Br bonds.

C=N and C=C stretching vibrations of the pyridazine ring are expected in the 1600-1400 cm⁻¹ region.

C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹.

The strong electron-withdrawing nature of the trifluoromethyl group will result in intense C-F stretching bands , typically in the 1350-1100 cm⁻¹ range.

The C-Br stretching vibration is expected at lower wavenumbers, generally in the 700-500 cm⁻¹ region.

FT-IR spectra of related compounds, such as substituted benzoxazines containing a trifluoromethyl group, show characteristic C-F stretching bands. researchgate.net Similarly, studies on chloro-pyridazines provide insight into the expected vibrational modes of the pyridazine ring. researchgate.net

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the pyridazine ring and the C-Br bond, which may be weak in the FT-IR spectrum. The combination of both FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. researchgate.netnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of structural features through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which ions are desolvated and enter the mass analyzer. This method typically results in the formation of protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation.

For this compound, ESI-MS analysis is crucial for confirming its molecular weight. The predicted m/z value for the protonated molecule [M+H]⁺ is 226.94263. liberty.edu The presence of a bromine atom is characteristically indicated by an isotopic pattern, where the M+2 peak (containing the ⁸¹Br isotope) has a relative intensity of approximately 98% of the M peak (containing the ⁷⁹Br isotope).

Table 1: Predicted ESI-MS Adducts for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 226.94263 |

| [M+Na]⁺ | 248.92457 |

| [M+K]⁺ | 264.89851 |

| [M+NH₄]⁺ | 243.96917 |

| [M-H]⁻ | 224.92807 |

| [M+HCOO]⁻ | 270.93355 |

| [M+CH₃COO]⁻ | 284.94920 |

Data sourced from computational predictions. liberty.edu

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, the monoisotopic mass is a critical parameter for its unambiguous identification. The calculated monoisotopic mass is 225.935346 g/mol . researchgate.net HRMS can readily distinguish this compound from other molecules with the same nominal mass but different elemental compositions, thus providing a high degree of confidence in its identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The absorption maxima (λmax) are characteristic of the electronic structure of the molecule.

For pyridazine and its derivatives, the UV-Vis spectra typically exhibit absorption bands arising from π → π* and n → π* electronic transitions. researchgate.net The π → π* transitions in the pyridazine ring are generally observed at shorter wavelengths (higher energy), while the n → π* transitions, involving the non-bonding electrons of the nitrogen atoms, occur at longer wavelengths (lower energy) and are typically less intense.

While specific experimental UV-Vis absorption data for this compound is not detailed in the available literature, it is anticipated that the presence of the bromine and trifluoromethyl substituents would cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridazine, due to their influence on the electronic distribution within the aromatic ring. For reference, unsubstituted pyridazine in the gas phase exhibits absorption in the 200-380 nm range. researchgate.net

Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for separating it from any potential isomers or reaction byproducts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally sensitive organic compounds. While specific HPLC methods for this compound are not explicitly documented, a general approach for related pyridazine derivatives would typically involve reversed-phase chromatography. researchgate.net

A hypothetical HPLC method would likely employ a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound would be a key parameter for its identification and quantification.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Detector | UV at an appropriate wavelength (e.g., 254 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |